N-(3,5-dichlorophenyl)thiolan-3-amine
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Overview
Description
N-(3,5-dichlorophenyl)thiolan-3-amine is a chemical compound with the molecular formula C10H11Cl2NS and a molecular weight of 248.17 g/mol . This compound is characterized by the presence of a thiolane ring attached to a 3,5-dichlorophenyl group and an amine group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)thiolan-3-amine typically involves the reaction of 3,5-dichloroaniline with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)thiolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to disrupt cellular processes by interfering with enzyme activities and protein functions. It may also affect membrane integrity and signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar structure but different biological activities.
3,5-dichloroaniline: Shares the 3,5-dichlorophenyl group but lacks the thiolane and amine functionalities.
Uniqueness
N-(3,5-dichlorophenyl)thiolan-3-amine is unique due to its specific combination of a thiolane ring and a 3,5-dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H11Cl2NS |
---|---|
Molecular Weight |
248.17 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)thiolan-3-amine |
InChI |
InChI=1S/C10H11Cl2NS/c11-7-3-8(12)5-10(4-7)13-9-1-2-14-6-9/h3-5,9,13H,1-2,6H2 |
InChI Key |
IBLLSWVBRLQIRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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